PCSK9 Modulator
Descripción
Propiedades
Fórmula molecular |
C15H6ClF6NO |
|---|---|
Peso molecular |
365.66 |
Nombre IUPAC |
7-Chloro-6-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)benzo[d]oxazole |
InChI |
InChI=1S/C15H6ClF6NO/c16-11-9(15(20,21)22)5-6-10-12(11)24-13(23-10)7-1-3-8(4-2-7)14(17,18)19/h1-6H |
Clave InChI |
SIKMFPAJZVLOEM-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(C2=NC3=CC=C(C(F)(F)F)C(Cl)=C3O2)C=C1)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PCSK9 modulator |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Management of Dyslipidemia
PCSK9 inhibitors, including monoclonal antibodies such as evolocumab and alirocumab, have been approved for clinical use. These agents can reduce LDL cholesterol levels by 55% to 72% in high-risk patient populations . Clinical trials have demonstrated that these therapies not only lower lipid levels but also reduce the incidence of atherosclerotic cardiovascular disease (ASCVD) events .
Clinical Trial Findings:
- FOURIER Trial : Evolocumab reduced LDL cholesterol by 59% and significantly lowered the risk of major cardiovascular events .
- ODYSSEY Trial : Alirocumab showed similar efficacy in reducing LDL levels and cardiovascular risk .
Potential Cancer Therapeutics
Recent studies have indicated that PCSK9 may also play a role in cancer biology. Aberrant expression of PCSK9 has been linked to tumor progression and immune evasion in various cancers. Inhibition of PCSK9 has been shown to enhance T cell-mediated anti-tumor responses, suggesting that PCSK9 modulators could serve as adjunct therapies in cancer treatment .
Case Studies:
- In preclinical models, knockout of PCSK9 suppressed tumor growth in certain cancer cell lines, indicating a potential LDL receptor-independent mechanism of action .
Emerging Research and Future Directions
Research continues to explore additional applications for PCSK9 modulation beyond lipid management:
- Diabetes Management : Some studies suggest that PCSK9 inhibition may influence glycemic control, potentially offering benefits for patients with type 2 diabetes .
- Neurocognitive Effects : Ongoing investigations are assessing whether long-term use of PCSK9 inhibitors impacts cognitive function, particularly given concerns raised about statins and cognitive decline .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
PCSK9 modulators are compared based on mechanism, efficacy, dosing, and clinical applications. Below is a detailed analysis:
Monoclonal Antibodies (mAbs)
- Examples : Alirocumab, Evolocumab
- Mechanism : Bind circulating PCSK9, preventing LDLR degradation .
- Efficacy : Reduce LDL-C by 50–60% in clinical trials .
- Dosing : Subcutaneous injection every 2–4 weeks .
- Advantages : Proven long-term safety and efficacy in diverse populations (e.g., diabetes, chronic kidney disease) .
- Limitations : High cost and need for frequent injections .
siRNA Therapies
- Example : Inclisiran
- Mechanism : Silences PCSK9 mRNA, reducing hepatic PCSK9 synthesis .
- Efficacy : Sustained LDL-C reduction of ~50% with biannual dosing .
- Advantages : Less frequent administration (twice yearly) .
- Limitations: Limited real-world data on long-term safety .
Small-Molecule Inhibitors
- Examples : ZINC000051951669 (from QSAR modeling) , Merck’s compound 44 (mRNA display-derived) .
- Mechanism : Directly inhibit PCSK9-LDLR interaction or enhance LDLR recycling .
- Efficacy :
- Advantages : Oral bioavailability and cost-effectiveness .
- Limitations : Early-stage development; unclear ADMET profiles .
Natural Products
- Examples : Californidine, Govaniadine (alkaloids from Corydalis chaerophylla) .
- Mechanism : Modulate PCSK9 expression (e.g., Californidine ↓ PCSK9; Govaniadine ↑ PCSK9) .
- Efficacy : LDLR induction comparable to simvastatin but variable PCSK9 effects .
- Advantages : Multi-target activity (e.g., anti-inflammatory) .
- Limitations: Limited mechanistic and clinical data .
Proteasome Inhibitors
- Example : MG132
- Mechanism : Dual modulation of LDLR (↑ transcription) and PCSK9 (↓ degradation) .
- Efficacy : Synergistic LDL-C reduction when combined with statins .
- Limitations : Off-target effects due to proteasome inhibition .
Comparative Data Table
| Compound Class | Example | LDL-C Reduction | Dosing Frequency | Stage of Development |
|---|---|---|---|---|
| Monoclonal Antibodies | Alirocumab | 50–60% | Every 2–4 weeks | Approved (Phase IV) |
| siRNA Therapies | Inclisiran | ~50% | Biannual | Phase III |
| Small-Molecule Inhibitors | ZINC000051951669 | Predicted ~60% | Oral (daily) | Preclinical |
| Natural Products | Californidine | Variable | Oral (daily) | Preclinical |
| Proteasome Inhibitors | MG132 | Synergistic | Oral (daily) | Experimental |
Key Research Findings
Genetic Insights : PCSK9 plasma levels are influenced by SNPs (e.g., rs505151, rs662145), which explain ~5.2% of PCSK9 variability .
Clinical Outcomes : Meta-analyses confirm PCSK9 inhibitors reduce ASCVD events by 15–20% .
Novel Mechanisms: Intracellular PCSK9 modulates CD36 degradation, linking it to hepatic steatosis and NAFLD .
Neurocognitive Safety: No significant association between PCSK9 inhibition and cognitive decline, though long-term data are needed .
Métodos De Preparación
Tetrahydroprotoberberine (THPB) Derivatives
Tetrahydroprotoberberine analogues were synthesized via Pictet-Spengler cyclization, followed by O-demethylation and benzylation. For instance, compound 22 (IC<sub>50</sub> = 0.24 μM) was prepared by:
-
Cyclization : Reaction of dopamine with aldehydes in HCl/EtOH at 80°C for 12 h.
-
Benzylation : Treatment with 3,4-dimethoxybenzyl chloride and K<sub>2</sub>CO<sub>3</sub> in acetone.
Table 2: SAR of THPB Derivatives
| Compound | R<sub>3</sub> Substituent | PCSK9 Downregulation (Fold vs. Control) |
|---|---|---|
| 7 | -OCH<sub>3</sub> | 0.84 |
| 14 | -OCH<sub>3</sub> | 0.86 |
| 22 | -OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub> | 0.24 |
Structural Modifications for Enhanced Stability and Potency
Fluorination Strategies
Chirally Controlled Synthesis
Chiral PCSK9 modulators were synthesized to evaluate stereochemical effects on activity. For instance, (R)-Dim23 (IC<sub>50</sub> = 1.18 μM) demonstrated 3-fold greater potency than its (S)-enantiomer, attributed to optimal hydrogen bonding with His436. Enantiomers were resolved via chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol = 85:15) .
Q & A
Q. How do PCSK9 modulators regulate LDL receptor (LDLR) metabolism, and what experimental methodologies are used to validate this mechanism?
PCSK9 promotes LDLR degradation via extracellular binding, reducing hepatic cholesterol uptake. Key methodologies include:
- In vitro assays : Hepatocyte cell lines (e.g., HepG2) treated with PCSK9 inhibitors, followed by immunoblotting to quantify LDLR protein levels .
- Genetic models : CRISPR/Cas9-mediated knockout of PCSK9 in murine models to observe LDL-C clearance kinetics .
- Plasma analysis : Immunoprecipitation and immunoblotting to detect circulating PCSK9 levels in human cohorts with loss-of-function mutations .
Q. What in vivo models are standard for evaluating PCSK9 inhibitor efficacy, and how do their physiological responses compare to humans?
- Rodent models : Hamsters are used due to similar LDL metabolism; fasting studies demonstrate dynamic interactions between PCSK9, LDL-C, and hepatic LDLR expression .
- Non-human primates : CRISPR base editing in primates shows ~60% LDL-C reduction with hepatic PCSK9 knockdown, mirroring human genetic studies .
- Human genetic cohorts : Observational studies of individuals with PCSK9 nonsense mutations (e.g., 28% LDL-C reduction in Black cohorts vs. 15% in White cohorts) .
Q. What are the core methodological requirements for designing studies on PCSK9’s lipid-lowering effects?
- Stratified randomization : Group participants by PCSK9 genotype or baseline LDL-C levels.
- Endpoint selection : Include LDL-C reduction, LDLR protein quantification, and cardiovascular outcomes (e.g., coronary revascularization) .
- Data transparency : Report negative results and confounding variables (e.g., statin use) to avoid publication bias .
Advanced Research Questions
Q. How can conflicting data on PCSK9’s extrahepatic roles (e.g., in inflammation or cancer) be resolved experimentally?
- Tissue-specific knockouts : Use Cre-lox systems to delete PCSK9 in gut, kidney, or immune cells and assess lipid-independent outcomes .
- Multi-omics integration : Combine RNA-seq (to identify IL-6 pathway interactions) with plasma proteomics to dissect inflammatory biomarkers .
- Mendelian randomization : Leverage genetic proxies to isolate PCSK9’s effects on non-lipid pathways (e.g., prostate cancer risk via Lp(a) mediation) .
Q. What statistical approaches address variability in LDL-C reduction across PCSK9 loss-of-function mutations?
- Meta-analysis : Pool data from cohorts with different mutations (e.g., Y142X vs. R46L) to calculate pooled hazard ratios for coronary events .
- Subgroup analysis : Stratify by mutation severity (e.g., nonsense vs. missense) and adjust for population-specific confounders (e.g., ancestry) .
Q. How should researchers integrate lipid-lowering and anti-inflammatory outcomes in PCSK9 inhibitor trials?
- Dual endpoints : Measure LDL-C reduction alongside inflammatory markers (e.g., CRP, IL-6) in hyperinflammatory cohorts (e.g., COVID-19) .
- Mechanistic studies : Use single-cell RNA-seq in PBMCs to map PCSK9-IL-6 crosstalk .
Q. What are the methodological pitfalls in Mendelian randomization studies of PCSK9 inhibition?
- Pleiotropy : Validate genetic instruments (e.g., PCSK9 variants) using colocalization analysis to exclude off-target effects .
- Sample size : Ensure adequate power to detect modest effect sizes (e.g., 47% CHD risk reduction in heterozygotes) .
Q. How do therapeutic strategies targeting PCSK9 (e.g., monoclonal antibodies vs. siRNA) differ in experimental validation?
- Antibody studies : Measure LDLR recycling via fluorescence-activated cell sorting (FACS) in hepatocytes .
- siRNA trials : Use qPCR to quantify hepatic PCSK9 mRNA suppression and track durability of LDL-C lowering .
Q. What novel techniques elucidate PCSK9’s transcriptional regulation under physiological stress (e.g., fasting)?
Q. How can researchers assess PCSK9’s developmental roles without confounding lipid metabolism?
- Embryonic models : Generate PCSK9 knockout zebrafish to study organogenesis defects independent of LDLR .
- Organoids : Culture intestinal or neuronal organoids from PCSK9−/− donors to probe non-hepatic functions .
Methodological Best Practices
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal) to avoid duplicating figures in text and provide supplemental validation data .
- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Conflict resolution : Pre-register hypotheses and statistical plans to mitigate bias in genetic association studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
